molecular formula C17H27N5O2 B2711286 1-(4-(6-Morpholinopyridazin-4-yl)piperazin-1-yl)pentan-1-one CAS No. 1797974-40-3

1-(4-(6-Morpholinopyridazin-4-yl)piperazin-1-yl)pentan-1-one

Cat. No.: B2711286
CAS No.: 1797974-40-3
M. Wt: 333.436
InChI Key: UMPGZURGVVHQCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(6-Morpholinopyridazin-4-yl)piperazin-1-yl)pentan-1-one is a complex organic compound that features a morpholine ring, a pyridazine ring, and a piperazine ring

Scientific Research Applications

1-(4-(6-Morpholinopyridazin-4-yl)piperazin-1-yl)pentan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

Target of Action

Similar compounds have been shown to inhibit serotonin (5-ht) reuptake . This suggests that 1-(4-(6-Morpholinopyridazin-4-yl)piperazin-1-yl)pentan-1-one may also target the serotonin transporter, which plays a crucial role in regulating the concentration of serotonin in the synaptic cleft.

Mode of Action

If it acts similarly to related compounds, it may bind to the serotonin transporter, inhibiting the reuptake of serotonin and increasing its concentration in the synaptic cleft . This can enhance serotonin signaling, leading to various downstream effects.

Pharmacokinetics

A similar compound was found to be stable in human liver microsomes, suggesting good pharmacokinetic properties . This could imply that this compound may also have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which would impact its bioavailability.

Preparation Methods

The synthesis of 1-(4-(6-Morpholinopyridazin-4-yl)piperazin-1-yl)pentan-1-one typically involves multi-step organic synthesis techniquesThe reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction .

Chemical Reactions Analysis

1-(4-(6-Morpholinopyridazin-4-yl)piperazin-1-yl)pentan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule. .

Comparison with Similar Compounds

1-(4-(6-Morpholinopyridazin-4-yl)piperazin-1-yl)pentan-1-one can be compared to other compounds with similar structures, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(6-morpholin-4-ylpyridazin-4-yl)piperazin-1-yl]pentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O2/c1-2-3-4-17(23)22-7-5-20(6-8-22)15-13-16(19-18-14-15)21-9-11-24-12-10-21/h13-14H,2-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMPGZURGVVHQCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1CCN(CC1)C2=CC(=NN=C2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.